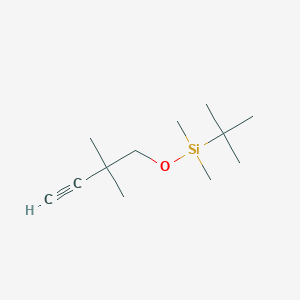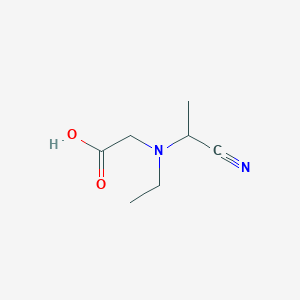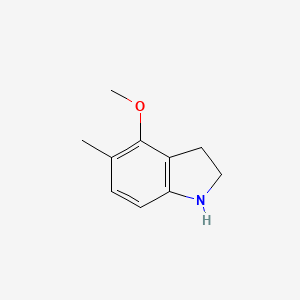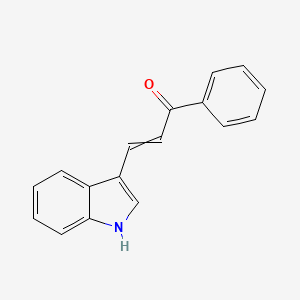
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthol, featuring a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as water or methanol, under reflux conditions. The bromination proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile (e.g., water) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-ol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation.
Major Products:
Substitution: Corresponding substituted tetrahydronaphthols.
Oxidation: 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL depends on its specific application. In chemical reactions, the bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
- 2-Bromo-1,3,4-thiadiazole
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: Compared to similar compounds, TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit different biological activities. For example, while 2-Bromo-1,3,4-thiadiazole is used in different synthetic applications, this compound’s tetrahydronaphthalene ring system provides a different scaffold for drug design .
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
OTLLBSSGPSQQJY-NXEZZACHSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1Br)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)












